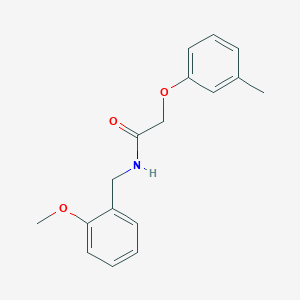
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide, commonly known as CWE, is a chemical compound that belongs to the family of N-acyl-substituted amino acids. CWE is a synthetic compound that has been extensively studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent.
作用机制
The exact mechanism of action of CWE is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters and ion channels. CWE has been shown to enhance the activity of GABAergic neurotransmission, which is responsible for inhibiting neuronal excitability. It also inhibits the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
CWE has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also exhibits anticonvulsant effects by reducing the excitability of neurons in the brain. Additionally, CWE has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
实验室实验的优点和局限性
CWE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. CWE is also highly soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, CWE has some limitations for use in laboratory experiments. It has a low water solubility, which may limit its use in aqueous-based experiments. Additionally, CWE has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research on CWE. One area of interest is the development of novel analogs of CWE with improved pharmacological properties. Another area of interest is the investigation of the potential use of CWE in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of CWE in human clinical trials, which may pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, CWE is a synthetic compound that has been extensively studied for its potential therapeutic effects. It exhibits analgesic, anti-inflammatory, and anticonvulsant properties in animal models. The exact mechanism of action of CWE is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters and ion channels. CWE has several advantages for use in laboratory experiments, but it also has some limitations. Future research on CWE may lead to the development of novel therapeutic agents for the treatment of neurological disorders.
合成方法
The synthesis of CWE involves the reaction of cyclohexylamine with ethyl 2-(4-methylphenyl)acetate in the presence of a catalyst. The resulting product is then purified using various techniques, such as recrystallization, column chromatography, and HPLC. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
CWE has been extensively studied for its potential therapeutic effects in various preclinical models. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. CWE has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
属性
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-18(16-7-5-4-6-8-16)17(19)13-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXYYEXYBTUCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)
![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)


![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)

![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)
